

Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-(2-Cyclopropylethoxy)ethanethiol

CAS No.: 1694775-83-1

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The cyclopropyl group, once a chemical curiosity, is now a well-established and highly valued structural motif in the landscape of modern medicinal chemistry.^{[1][2]} Its incorporation into drug candidates has seen a significant rise, with 18 new chemical entities (NCEs) containing this three-membered ring approved by the FDA in the decade leading up to 2020.^[1] This is no coincidence. The unique electronic and steric properties conferred by its significant ring strain allow the cyclopropyl moiety to be a powerful tool for optimizing drug properties.^{[2][3]}

When this privileged scaffold is integrated into a molecule featuring both an ether linkage and a thiol group, a unique combination of properties emerges. These cyclopropyl-functionalized ether thiols present a fascinating case study in molecular thermodynamics, where the inherent strain of the ring, the electronic influence of the ether oxygen, and the distinct reactivity of the thiol group converge. Understanding the thermodynamic landscape of these molecules is paramount for predicting their stability, reactivity, and ultimately, their behavior in a biological system.

This technical guide provides an in-depth exploration of the thermodynamic properties of cyclopropyl-functionalized ether thiols. We will dissect the contributions of each functional

group, outline methodologies for their thermodynamic characterization, and discuss the implications of these properties for drug design and development.

Part 1: The Thermodynamic Landscape of the Constituent Functional Groups

To understand the thermodynamics of the composite molecule, we must first appreciate the properties of its constituent parts: the cyclopropyl ring, the ether linkage, and the thiol group.

The Cyclopropyl Ring: A Reservoir of Strain Energy

The defining feature of the cyclopropane ring is its substantial ring strain, a consequence of severe angle and torsional strain.^{[4][5]} The internal C-C-C bond angles are compressed to 60° from the ideal sp³ tetrahedral angle of 109.5°, leading to poor orbital overlap and weak, "bent" C-C bonds.^[6] This strain has profound thermodynamic consequences.

- **Enthalpy of Formation (ΔH_f°):** Unlike its acyclic counterpart, propane, or the strain-free cyclohexane ring, cyclopropane has a significant positive standard enthalpy of formation. This indicates it is less stable than its constituent elements in their standard states.
- **Ring Strain Energy:** The total strain energy of cyclopropane is estimated to be approximately 27.5 kcal/mol.^{[2][7]} This stored potential energy is a key driver of its chemical reactivity and a feature that can be strategically exploited in drug design.
- **Bond Dissociation Energies (BDEs):** The C-C bonds within the cyclopropane ring are considerably weaker (around 65 kcal/mol) than a typical alkane C-C bond (80-85 kcal/mol).^[4] Conversely, the C-H bonds are shorter, stronger, and have more s-character than those in typical alkanes, making them more resistant to metabolic oxidation.^{[1][2]}

Property	Value	Significance in Molecule
Standard Enthalpy of Formation (gas)	+12.7 kcal/mol (+53.1 kJ/mol)	Inherently unstable relative to elements, carries potential energy.[8]
Ring Strain Energy	-27.5 kcal/mol (~115 kJ/mol)	Dominant factor in overall molecular energy and reactivity.[2][7]
C-C Bond Dissociation Energy	-65 kcal/mol	Weaker C-C bonds can be susceptible to ring-opening reactions.[4]
C-H Bond Dissociation Energy	-106 kcal/mol	Stronger C-H bonds contribute to increased metabolic stability. [7]

The Ether Linkage: Stability and Electronic Influence

The ether functional group (C-O-C) is generally considered to be chemically stable and is a common feature in many pharmaceuticals. Its primary thermodynamic contributions relate to the strong C-O bonds and the electronic influence of the oxygen atom.

- **Enthalpy of Formation (ΔH_f°):** Simple aliphatic ethers have negative enthalpies of formation, indicating their stability. For example, the standard enthalpy of formation for dimethyl ether is -184.1 kJ/mol (-44.0 kcal/mol).[9]
- **Bond Dissociation Energies:** The C-O bond in an ether is quite strong, contributing to the overall stability of the molecule.
- **Hydrogen Bonding:** While ethers cannot donate a hydrogen bond, the lone pairs on the oxygen atom can act as hydrogen bond acceptors.[10] This can influence solubility and interactions with biological targets.[11]

Property	Representative Value (Dimethyl Ether)	Significance in Molecule
Standard Enthalpy of Formation (gas)	-184.1 kJ/mol	Contributes to the overall thermodynamic stability of the molecule.[9]
Dipole Moment	~1.30 D	Introduces polarity, influencing solubility and intermolecular interactions.[9][12]

The Thiol Group: A Unique Sulfur Analogue

Thiols (R-SH) are the sulfur analogues of alcohols and possess distinct thermodynamic and chemical properties due to the differences between sulfur and oxygen.[13]

- **Bond Dissociation Energy (S-H vs. O-H):** The S-H bond is significantly weaker than the O-H bond. The BDE for the S-H bond in methanethiol is about 87 kcal/mol (366 kJ/mol), whereas the O-H BDE in methanol is about 105 kcal/mol (440 kJ/mol).[13][14] This makes the thiol proton more acidic and the thiol group more susceptible to oxidation.
- **Acidity:** Thiols are considerably more acidic ($pK_a \approx 10$) than alcohols ($pK_a \approx 16$).[15] This means they are more likely to exist as the thiolate anion (RS^-) at physiological pH, which is a potent nucleophile.
- **Hydrogen Bonding:** Due to the lower electronegativity of sulfur compared to oxygen, hydrogen bonding between thiol groups is weak.[13] This results in lower boiling points compared to alcohols of similar molecular weight.[13]
- **Enthalpy of Formation (ΔH_f°):** Simple thiols have negative enthalpies of formation. For methanethiol (gas), the value is approximately -22.9 kJ/mol.[16][17]

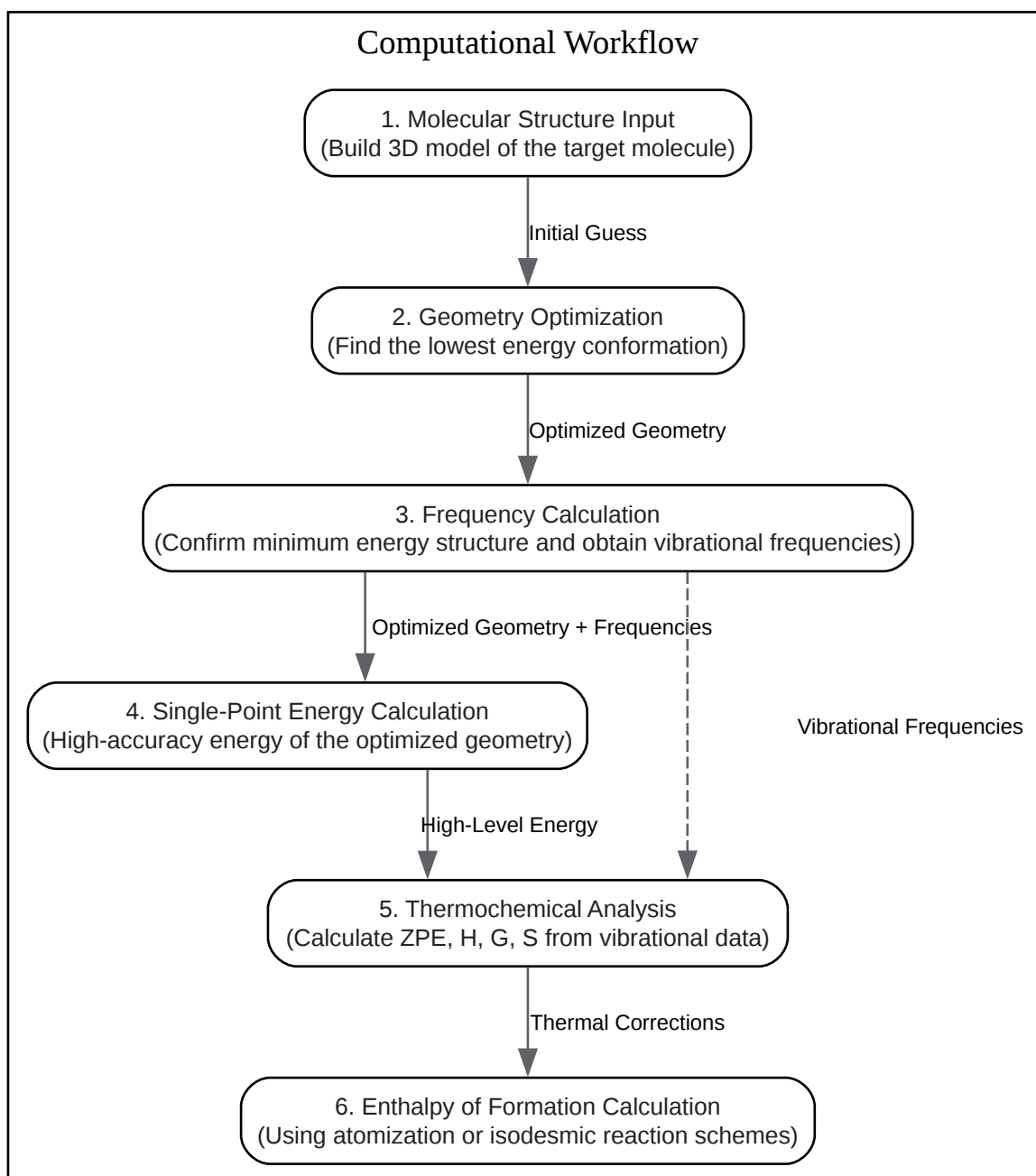
Property	Representative Value (Methanethiol)	Significance in Molecule
Standard Enthalpy of Formation (gas)	-22.9 kJ/mol	Contributes to overall molecular stability.[16]
S-H Bond Dissociation Energy	~87 kcal/mol	Weaker bond leads to higher acidity and susceptibility to oxidation.[13]
pKa	~10	Likely to be deprotonated at physiological pH, forming a nucleophilic thiolate.[15]

Part 2: Determining the Thermodynamic Properties of Cyclopropyl-Functionalized Ether Thiols

Since experimental data for this specific class of molecules is scarce, a combination of computational and experimental approaches is necessary to determine their thermodynamic properties.

Computational Approaches: In Silico Thermochemistry

Computational chemistry provides a powerful toolkit for calculating the thermodynamic properties of molecules with a high degree of accuracy.[18][19] High-level ab initio and density functional theory (DFT) methods are the preferred approaches.[20][21]



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Caption: A generalized workflow for calculating molecular thermodynamic properties using computational methods.

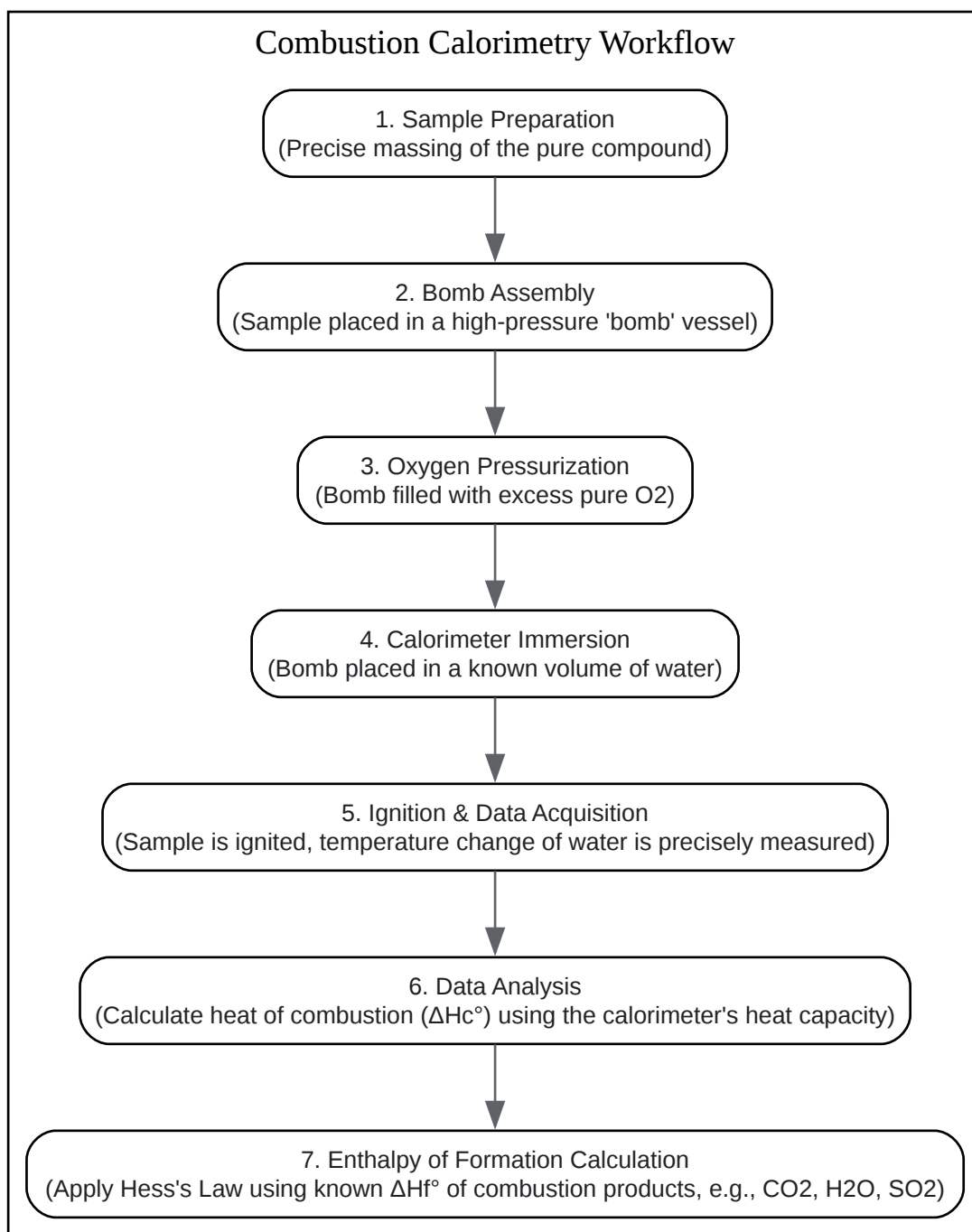
Key Methodological Choices:

- Causality Behind Method Selection: The choice of computational method represents a trade-off between accuracy and computational cost.[\[22\]](#)
 - DFT (e.g., B3LYP, M06-2X): Offers a good balance for larger molecules. Functionals must be chosen carefully, as standard ones may not adequately describe the strained cyclopropyl ring.
 - Composite Methods (e.g., G3, G4, CBS-QB3): These multi-step procedures are designed to yield highly accurate thermochemical data, often approaching "chemical accuracy" (± 1 kcal/mol).[\[21\]](#)[\[23\]](#) They are more computationally expensive but provide a reliable benchmark.
- Calculating Enthalpy of Formation (ΔH_f°):
 - Atomization Method: The ΔH_f° is calculated by subtracting the sum of the experimental enthalpies of formation of the constituent atoms from the molecule's computed enthalpy of atomization. This method can be prone to large errors that require high-level calculations to cancel out.
 - Isodesmic Reactions: A more robust method where the number and types of bonds are conserved on both sides of a hypothetical reaction. This approach leverages cancellation of errors, allowing for accurate ΔH_f° predictions even with less computationally demanding methods. This is the recommended approach for these multi-functionalized molecules.

Experimental Approaches: Calorimetry

The gold standard for determining enthalpies of formation is combustion calorimetry.[\[24\]](#)[\[25\]](#)

This technique measures the heat released when a compound is completely burned in a controlled environment.



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Caption: A simplified workflow for the experimental determination of enthalpy of formation via combustion calorimetry.

- **Trustworthiness and Self-Validation:** The protocol's integrity relies on precise calibration of the calorimeter using a standard substance with a known heat of combustion (e.g., benzoic

acid).[26] The complete combustion of the sulfur-containing compound to defined products (CO₂, H₂O, SO₂) is critical and must be verified.[27] Washburn corrections are applied to correct for the deviation of the experimental conditions from the standard state.[24]

Part 3: Implications for Drug Discovery and Development

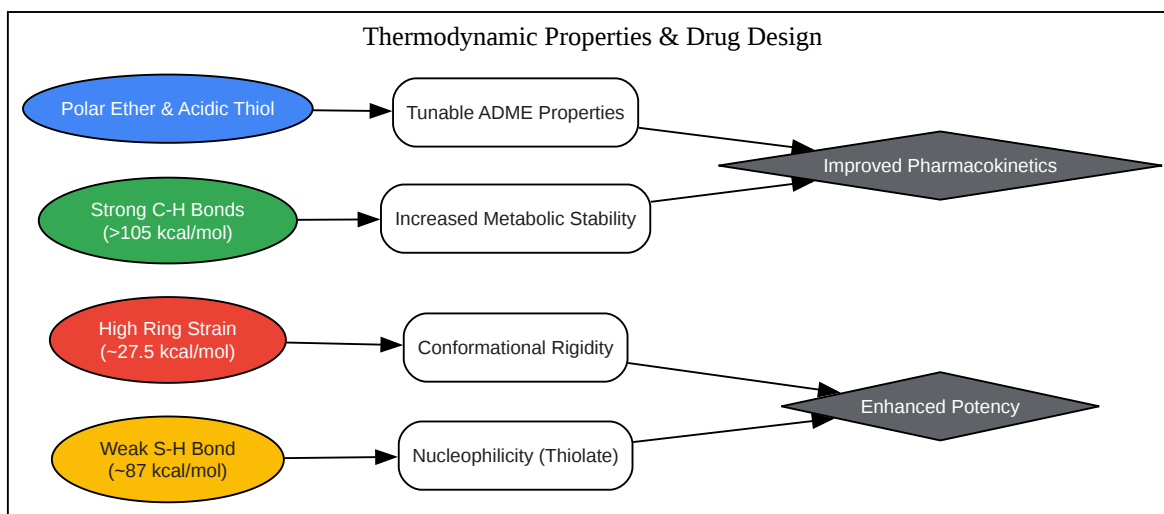
The unique thermodynamic profile of cyclopropyl-functionalized ether thiols has direct consequences for their application in medicinal chemistry.

Harnessing Strain and Conformation for Potency

The rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking a flexible molecule into its bioactive conformation.[2] This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target. The release of ring strain upon binding to a target, while conceptually appealing, is a complex phenomenon. More commonly, the ring's rigidity and unique electronic character are what enhance potency.[28]

Modulating Metabolic Stability and Physicochemical Properties

- **Metabolic Stability:** The strong C-H bonds of the cyclopropyl ring make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically labile group (like an isopropyl or ethyl group) with a cyclopropyl group is a common and effective strategy to improve a drug's pharmacokinetic profile.[28]
- **Physicochemical Properties:** The combination of the polar ether and acidic thiol with the nonpolar cyclopropyl ring allows for fine-tuning of properties like lipophilicity (LogP) and pKa. This is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]



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Caption: The relationship between core thermodynamic properties and their impact on key drug development outcomes.

Conclusion

Cyclopropyl-functionalized ether thiols are a molecule class defined by a fascinating interplay of thermodynamic forces. The high potential energy stored in the cyclopropyl ring, the stability of the ether linkage, and the unique reactivity of the thiol group create a complex but ultimately tunable system. While direct experimental thermochemical data for these specific structures remain to be broadly established, a combination of robust computational methods and foundational principles derived from calorimetry allows for a confident estimation of their properties. For the medicinal chemist, a deep understanding of this thermodynamic landscape is not merely an academic exercise; it is a practical guide to harnessing these unique features to design safer, more potent, and more effective therapeutics.

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